3-Ethyl-2-(3-phenylpropyl)pyrrolidine

Description

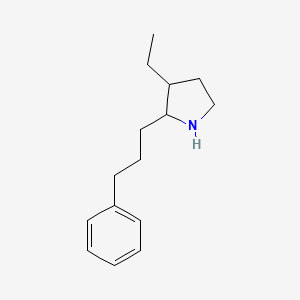

3-Ethyl-2-(3-phenylpropyl)pyrrolidine is a pyrrolidine derivative featuring a bicyclic amine structure with two substituents: an ethyl group at position 3 and a 3-phenylpropyl group at position 2.

Properties

Molecular Formula |

C15H23N |

|---|---|

Molecular Weight |

217.35 g/mol |

IUPAC Name |

3-ethyl-2-(3-phenylpropyl)pyrrolidine |

InChI |

InChI=1S/C15H23N/c1-2-14-11-12-16-15(14)10-6-9-13-7-4-3-5-8-13/h3-5,7-8,14-16H,2,6,9-12H2,1H3 |

InChI Key |

SXOZOAZLZOOHGF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCNC1CCCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-(3-phenylpropyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 3-chloropropylamine with an aromatic aldehyde to form an imine intermediate, which is then reduced to yield the desired pyrrolidine . Another approach involves the use of primary amines and diols in the presence of a Cp*Ir complex to catalyze the N-heterocyclization reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using readily available starting materials and efficient catalytic systems. The use of nickel and cerium catalysts has been reported to facilitate the selective C(sp3)-C(sp2) cross-coupling reactions, making the process more practical and scalable .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-(3-phenylpropyl)pyrrolidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-Ethyl-2-(3-phenylpropyl)pyrrolidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-2-(3-phenylpropyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring allows it to bind to enantioselective proteins, influencing their biological activity . The stereochemistry of the molecule plays a crucial role in its binding affinity and selectivity.

Comparison with Similar Compounds

1-(3-Phenylpropyl)pyrrolidine (3aw)

Structural Differences :

- Substituent Position : The phenylpropyl group is attached to position 1 of the pyrrolidine ring in 3aw, whereas in the target compound, it is at position 2.

- Additional Substituent : The target compound has an ethyl group at position 3, absent in 3aw.

Physicochemical Properties :

Pyrrobutamine (1-[4-(4-Chlorophenyl)-3-phenyl-2-butenyl]pyrrolidine)

Structural Differences :

- Substituent Complexity : Pyrrobutamine has a chlorophenyl-substituted butenyl chain, whereas the target compound has a 3-phenylpropyl group.

- Electronic Effects : The chlorine atom in Pyrrobutamine introduces electron-withdrawing effects, altering electronic distribution compared to the purely hydrophobic phenylpropyl group in the target compound .

Pharmacological Activity :

(5-Methyl-2-(3-phenylpropyl)oxazol-4-yl)(pyrrolidin-1-yl)methanone (Compound 31)

Structural Differences :

- Heterocyclic Core : Compound 31 incorporates an oxazole ring linked to pyrrolidine, unlike the purely aliphatic target compound.

- Substituent Position : The phenylpropyl group is attached to the oxazole ring rather than the pyrrolidine .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The target compound’s higher Log Kow compared to 3aw suggests better blood-brain barrier penetration.

- Solubility : The phenylpropyl group reduces water solubility compared to simpler pyrrolidines but enhances binding to hydrophobic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.